

# Synthesis of 2-(Dimethylamino)ethyl 4-aminobenzoate: An Experimental Protocol

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## Compound of Interest

Compound Name: 2-(Dimethylamino)ethyl benzoate

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This document provides a detailed experimental protocol for the synthesis of 2-(dimethylamino)ethyl 4-aminobenzoate, commonly known as procaine. The synthesis is achieved through a Fischer esterification reaction between 4-aminobenzoic acid and 2-(dimethylamino)ethanol, utilizing sulfuric acid as a catalyst. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

## Physicochemical Data of Key Compounds

The following table summarizes important quantitative data for the reactants and the product.

Compound	Molecular Formula	Molar Mass ( g/mol )	Melting Point (°C)	Boiling Point (°C)	Solubility
4-Aminobenzoic Acid	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	137.14	187-189	340 (decomposes )	Sparingly soluble in cold water; soluble in hot water, ethanol, and ether.
2-(Dimethylamino)ethanol	C <sub>4</sub> H <sub>11</sub> NO	89.14	-59	135	Miscible with water, ethanol, and acetone.
Sulfuric Acid	H <sub>2</sub> SO <sub>4</sub>	98.08	10	337	Miscible with water (highly exothermic).
2-(Dimethylamino)ethyl 4-aminobenzoate (Procaine)	C <sub>13</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	236.31	59-61	195-196 @ 2 mmHg	Slightly soluble in water; soluble in ethanol, ether, and chloroform. <sup>[1]</sup>

## Experimental Protocol: Fischer Esterification

This protocol details the synthesis of 2-(dimethylamino)ethyl 4-aminobenzoate.

Materials and Equipment:

- 4-Aminobenzoic acid
- 2-(Dimethylamino)ethanol
- Concentrated sulfuric acid (98%)

- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Diethyl ether
- Ethanol
- Distilled water
- Round-bottom flask (250 mL)
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel (500 mL)
- Beakers
- Erlenmeyer flasks
- Büchner funnel and filter paper
- Rotary evaporator
- Melting point apparatus
- FTIR spectrometer
- NMR spectrometer

#### Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, combine 13.7 g (0.1 mol) of 4-aminobenzoic acid and 10.7 g (0.12 mol) of 2-(dimethylamino)ethanol.
- **Catalyst Addition:** To this mixture, slowly and carefully add 5 mL of concentrated sulfuric acid while stirring. The addition is exothermic and will cause the temperature of the mixture to

rise.

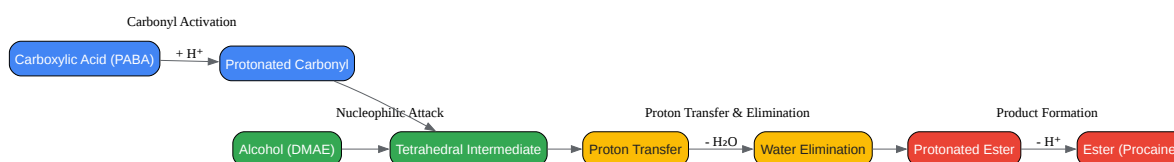
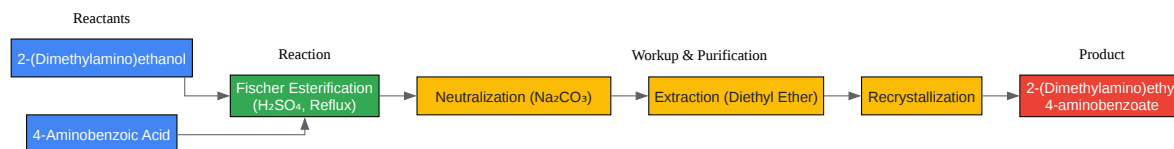
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Cooling and Neutralization:** After the reflux is complete, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the cooled mixture into a beaker containing 200 mL of ice-cold distilled water.
- **Basification:** In a fume hood, slowly add a saturated solution of sodium carbonate to the acidic aqueous mixture with constant stirring until the pH of the solution is approximately 8-9. This will neutralize the excess sulfuric acid and the amine salt, causing the procaine base to precipitate out of the solution. Be cautious as the addition of sodium carbonate will cause effervescence (CO<sub>2</sub> evolution).
- **Extraction:** Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic extracts.
- **Washing and Drying:** Wash the combined organic layers with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Decant or filter the dried organic solution to remove the sodium sulfate. Remove the diethyl ether using a rotary evaporator to yield the crude 2-(dimethylamino)ethyl 4-aminobenzoate as an oily or solid residue.
- **Purification:** The crude product can be purified by recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture to yield white to off-white crystals.
- **Characterization:** Determine the melting point of the purified product. Obtain FT-IR and <sup>1</sup>H NMR spectra to confirm the structure of the synthesized 2-(dimethylamino)ethyl 4-aminobenzoate.

## Expected Spectroscopic Data

Analysis	Expected Results for 2-(Dimethylamino)ethyl 4-aminobenzoate
<sup>1</sup> H NMR	$\delta$ (ppm): ~7.8 (d, 2H, Ar-H ortho to COOR), ~6.6 (d, 2H, Ar-H ortho to NH <sub>2</sub> ), ~4.3 (t, 2H, -OCH <sub>2</sub> -), ~4.1 (br s, 2H, -NH <sub>2</sub> ), ~2.7 (t, 2H, -NCH <sub>2</sub> -), ~2.3 (s, 6H, -N(CH <sub>3</sub> ) <sub>2</sub> )
IR (cm <sup>-1</sup> )	~3450-3350 (N-H stretch, primary amine), ~3050 (C-H stretch, aromatic), ~2950-2850 (C-H stretch, aliphatic), ~1700 (C=O stretch, ester), ~1600 (C=C stretch, aromatic), ~1280 (C-O stretch, ester), ~1170 (C-N stretch)

## Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.



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## References

- 1. Procaine | C<sub>13</sub>H<sub>20</sub>N<sub>2</sub>O<sub>2</sub> | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of 2-(Dimethylamino)ethyl 4-aminobenzoate: An Experimental Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048252#experimental-protocol-for-synthesis-of-2-dimethylamino-ethyl-4-aminobenzoate]

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